molecular formula C13H9NO B3369446 Benzo[h]quinolin-4-ol CAS No. 23443-09-6

Benzo[h]quinolin-4-ol

Cat. No.: B3369446
CAS No.: 23443-09-6
M. Wt: 195.22 g/mol
InChI Key: TXJHJSRAIZDOMP-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-4-ol (CAS: 23443-09-6) is a polycyclic heteroaromatic compound featuring a fused quinoline scaffold with an additional benzene ring at the [h] position and a hydroxyl group at the 4-position of the quinoline moiety . This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its derivatives have been explored for biological activities, including interactions with enzymes and receptors, due to the electron-rich aromatic system and hydrogen-bonding capabilities of the hydroxyl group.

Properties

IUPAC Name

1H-benzo[h]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHJSRAIZDOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597829
Record name Benzo[h]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-09-6
Record name Benzo[h]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[h]quinolin-4-ol can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedländer synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Benzo[h]quinolin-4-ol derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds induce cytotoxic effects through mechanisms such as oxidative stress-mediated DNA damage.

Case Studies

  • Study on Human Cancer Cell Lines : A study evaluated the effects of various benzo[h]quinoline derivatives on human skin (G361), lung (H460), breast (MCF7), and colon (HCT116) cancer cell lines. Compounds demonstrated significant cytotoxicity with IC50 values ranging from 4.8 to 6.9 μM across different cell lines, indicating potent anticancer activity .
  • Glioblastoma Cells : Another research focused on the cytotoxicity of benzo[h]quinoline derivatives against U373 human glioblastoma cells. The study found that certain derivatives led to approximately 80% cell death at low concentrations, showcasing their potential as effective anticancer agents .

Antimicrobial Properties

This compound and its analogs exhibit notable antimicrobial activities against various pathogens.

Case Studies

  • Activity Against MRSA : One study highlighted the effectiveness of sulfur-substituted benzo[h]quinoline analogs against methicillin-resistant Staphylococcus aureus (MRSA). These compounds displayed high antibacterial activity, making them potential candidates for treating resistant bacterial infections .
  • Antifungal Activity : Another investigation reported that benzo[h]quinoline derivatives exhibited excellent antifungal activity against Candida albicans, outperforming standard antifungal treatments like nystatin .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has shown promise in various other therapeutic areas.

Case Studies

  • Antiviral Potential : Some studies suggest that benzo[h]quinoline derivatives may act as HIV integrase inhibitors, contributing to their profile as antiviral agents .
  • Neuroprotective Effects : Research indicates that certain derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Data Summary Table

ApplicationCompound TypeMechanism/EffectReference
AnticancerBenzo[h]quinoline derivativesInduces oxidative stress-mediated DNA damage
AntimicrobialSulfur-substituted analogsHigh activity against MRSA
AntifungalBenzo[h]quinoline derivativesEffective against Candida albicans
AntiviralVarious derivativesPotential HIV integrase inhibition
NeuroprotectiveSelected derivativesProtective effects in neurodegenerative models

Mechanism of Action

The mechanism of action of Benzo[h]quinolin-4-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Planarity vs.
  • Substituent Effects: Methoxy and methyl groups in 7-methoxy-2-methylquinolin-4-ol increase hydrophobicity (XLogP = 2.5) relative to benzo[h]quinolin-4-ol (XLogP ~3.1), but reduce metabolic stability due to steric hindrance .

Key Observations :

  • This compound’s synthesis is less documented but inferred to involve multi-step cyclization, contrasting with the well-established chlorination-condensation routes for simpler 4-hydroxyquinolines .
  • Functionalization at the 4-position (e.g., amino or carbonyl groups) often requires protecting the hydroxyl group to prevent side reactions .

Key Observations :

  • This compound’s fused aromatic system may enhance DNA intercalation compared to monocyclic analogs like 4-hydroxyquinoline .
  • Substituents like methoxy groups improve target specificity, as seen in 3-[4-methoxyphenyl]quinolin-4-ol’s high PRKCA affinity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: this compound’s low solubility in water (predicted) contrasts with more polar derivatives like 6,7-dimethoxyquinolin-4-ol, which has higher aqueous solubility due to methoxy groups .
  • Metabolic Stability: Decahydroquinoline derivatives (e.g., 1-benzyl-4-phenyl-decahydroquinolin-4-ol) exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation .

Biological Activity

Benzo[h]quinolin-4-ol is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is a member of the quinoline family, which is known for its extensive pharmacological potential. Quinoline derivatives have been studied for their roles in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory activities. The structural features of this compound contribute to its biological efficacy.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated the cytotoxic effects of synthesized benzo[h]quinoline compounds on human glioblastoma cells (U373). The results indicated that certain derivatives exhibited significant cytotoxicity, with one compound leading to approximately 80% cell death at concentrations as low as 0.1 μg/mL .

Table 1: Cytotoxic Activity of Benzo[h]quinoline Derivatives

CompoundCell LineConcentration (μg/mL)% Cell Death
Compound 2U373-Not significant
Compound 3U3730.1~80%

2. Antibacterial Properties

This compound has also demonstrated antibacterial activity against various bacterial strains. A study reported that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

3. Antioxidant Activity

The antioxidant properties of this compound have been explored through in vitro assays. These studies indicated that the compound could scavenge free radicals and inhibit lipid peroxidation, thereby contributing to cellular protection against oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compounds may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Enzyme Inhibition : Certain studies have identified benzo[h]quinoline derivatives as inhibitors of key enzymes involved in cancer progression and bacterial survival, such as CDK-5 .

Case Study 1: Glioblastoma Treatment

In a focused study on glioblastoma treatment, researchers synthesized several benzo[h]quinoline derivatives and assessed their efficacy in vitro. The findings revealed that specific compounds not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation .

Case Study 2: Antibacterial Screening

A screening of this compound derivatives against clinical isolates of Staphylococcus aureus demonstrated significant antibacterial activity. The study highlighted the potential for these compounds to serve as templates for developing new antibiotics in the face of rising antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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